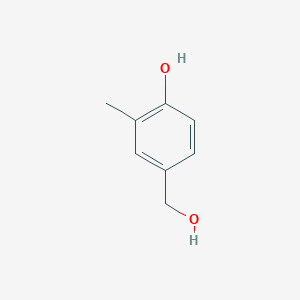

4-(Hydroxymethyl)-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKGHUJMBLYPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558031 | |

| Record name | 4-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18299-15-5 | |

| Record name | 4-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Hydroxymethyl)-2-methylphenol: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2-methylphenol, a phenolic compound of interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications in the pharmaceutical landscape, grounded in authoritative scientific literature.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally correct IUPAC name for this compound is This compound [1]. This nomenclature precisely describes the arrangement of the functional groups on the benzene ring: a hydroxymethyl group at position 4 and a methyl group at position 2 relative to the primary hydroxyl group of the phenol.

In scientific literature and commercial catalogs, this compound is known by several synonyms, which are crucial to recognize for comprehensive literature searches. These include:

-

4-Hydroxy-3-methylbenzyl alcohol[1]

-

Benzenemethanol, 4-hydroxy-3-methyl-[1]

-

2-Hydroxy-5-hydroxymethyl-toluol[1]

-

Cresol, 4-(hydroxymethyl)- (a less common variant)

The Chemical Abstracts Service (CAS) has assigned the number 18299-15-5 to this specific molecule, which serves as a unique identifier in databases and regulatory documents[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings, from synthesis and purification to formulation and biological assays. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous alkaline solutions. | |

| pKa | The phenolic hydroxyl group confers acidic properties. |

Synthesis and Reactivity

While specific, detailed industrial-scale synthesis protocols for this compound are not extensively published, its synthesis can be logically derived from established organic chemistry principles for phenolic compounds. A plausible and efficient laboratory-scale synthesis involves the hydroxymethylation of 2-methylphenol (o-cresol).

Synthetic Workflow: Hydroxymethylation of 2-Methylphenol

The introduction of a hydroxymethyl group onto a phenol ring is a well-established transformation. The following protocol is a representative method adapted from procedures for similar phenolic compounds.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol in an aqueous solution of a suitable base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Reagent Addition: To the stirred solution, slowly add an aqueous solution of formaldehyde (formalin). The reaction is typically conducted at a controlled temperature, for instance, by heating gently to 40-60°C to facilitate the reaction while minimizing side-product formation.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid, such as hydrochloric acid, to a pH of approximately 6-7. This will precipitate the product.

-

Isolation and Purification: The crude product can be collected by filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Base Catalysis: The use of a base is critical as it generates the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. This enhanced nucleophilicity is necessary for the attack on the electrophilic carbon of formaldehyde.

-

Ortho/Para Directing Nature: The hydroxyl group of the phenol is an activating, ortho-para directing group. The methyl group is also weakly activating and ortho-para directing. The steric hindrance from the methyl group at the 2-position may influence the regioselectivity of the hydroxymethylation, favoring substitution at the para position (position 4).

-

Temperature Control: While gentle heating can increase the reaction rate, excessive temperatures can lead to the formation of polymeric byproducts from the reaction of the product with excess formaldehyde.

Reactivity of Functional Groups

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the hydroxymethyl, and the aromatic ring.

Diagram of Key Reaction Sites:

Caption: Key reactive sites of this compound.

-

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated. It can undergo O-alkylation to form ethers and O-acylation to form esters.

-

Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to an aldehyde and further to a carboxylic acid. It can also undergo esterification and etherification.

-

Aromatic Ring: The ring is activated by the hydroxyl and methyl groups, making it susceptible to further electrophilic aromatic substitution, although the positions are sterically and electronically influenced by the existing substituents.

Potential Applications in Drug Development

While direct pharmacological studies on this compound are limited, the structural motifs present in the molecule are found in numerous biologically active compounds. Its therapeutic potential can be inferred from studies on closely related analogs.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is key to this activity. Studies on related hydroxybenzyl alcohols have demonstrated their capacity to protect against oxidative stress by inhibiting lipid peroxidation and protein oxidation.

Furthermore, some phenolic compounds exhibit anti-inflammatory activity. For instance, 2-methoxy-4-vinylphenol has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) by inhibiting the expression of iNOS and COX-2. This is often achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs.

Anticancer Potential

The anticancer activity of phenolic compounds is an area of active research. For example, 4-hydroxybenzyl alcohol has been reported to inhibit tumor angiogenesis and growth. The proposed mechanisms include the reduction of cancer cell viability, migration, and invasion, along with the induction of apoptosis. This is often associated with the downregulation of key proteins involved in angiogenesis and metastasis, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).

Derivatives of this compound could serve as valuable scaffolds for the development of novel anticancer agents. The presence of multiple functional groups allows for chemical modifications to optimize potency and selectivity.

Potential Signaling Pathway Modulation:

Caption: Potential signaling pathways modulated by this compound and its derivatives.

Safety and Handling

Conclusion

This compound is a versatile phenolic compound with a well-defined chemical structure and predictable reactivity. Its synthesis is achievable through standard organic chemistry methodologies. While direct biological studies on this specific molecule are not abundant, the known activities of its structural analogs suggest a promising potential for applications in drug discovery and development, particularly in the areas of antioxidant, anti-inflammatory, and anticancer research. This guide provides a solid foundation for researchers and scientists to understand and further explore the therapeutic potential of this interesting molecule.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzyl alcohol, with the CAS number 18299-15-5, is an aromatic organic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl and a methyl group on the benzene ring attached to a hydroxymethyl group, imparts a specific set of physicochemical properties that are critical for its potential applications, including in fragrance, as a pharmaceutical intermediate, and in organic synthesis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxy-3-methylbenzyl alcohol, detailed experimental protocols for their determination, and a summary of its synthesis and potential biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 4-hydroxy-3-methylbenzyl alcohol are summarized below. These properties are essential for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [][3][4] |

| Molecular Weight | 138.16 g/mol | [][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 81-84 °C | |

| Boiling Point | 288.8 ± 25.0 °C (Predicted) | [1] |

| pKa | 10.09 ± 0.18 (Predicted) | [5] |

| LogP | 0.76 (Predicted) | [1] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development and chemical research. The following sections detail the standard experimental methodologies for the key properties of aromatic alcohols like 4-hydroxy-3-methylbenzyl alcohol.

Synthesis of 4-Hydroxy-3-methylbenzyl alcohol

Reaction Scheme:

Caption: Synthesis of 4-hydroxy-3-methylbenzyl alcohol from p-cresol.

Materials:

-

p-Cresol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (for neutralization)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve p-cresol in an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add formaldehyde to the solution while stirring continuously.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with hydrochloric acid.

-

Extract the product using an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-hydroxy-3-methylbenzyl alcohol by recrystallization or column chromatography.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Sample of 4-hydroxy-3-methylbenzyl alcohol

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Solubility

Understanding the solubility profile is essential for formulation and in vitro assays.

Materials:

-

4-Hydroxy-3-methylbenzyl alcohol

-

A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane)

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add a known mass (e.g., 10 mg) of the compound to a test tube.

-

Add a known volume (e.g., 1 mL) of the solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. If not, the solubility is lower.

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for predicting the ionization state of the molecule at different pH values.

Method: UV-Vis Spectrophotometry

-

Prepare a stock solution of 4-hydroxy-3-methylbenzyl alcohol in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The absorbance will change as a function of pH due to the different molar absorptivities of the protonated and deprotonated forms of the phenolic hydroxyl group.

-

The pKa can be determined by plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is a key determinant of its pharmacokinetic properties.

Method: Shake-Flask Method

-

Prepare a solution of 4-hydroxy-3-methylbenzyl alcohol in either n-octanol or water.

-

Mix equal volumes of n-octanol and water in a separatory funnel.

-

Add a known amount of the compound stock solution to the biphasic system.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the searched literature regarding the detailed biological activities and signaling pathways directly involving 4-hydroxy-3-methylbenzyl alcohol. However, research on the related compound, 4-hydroxybenzyl alcohol (HBA), has shown neuroprotective effects. Studies on HBA have indicated its involvement in activating cellular protective pathways and mitigating oxidative stress, potentially through the JNK/Jun/caspase-3 signaling pathway.[1] While this provides a potential area for future investigation for 4-hydroxy-3-methylbenzyl alcohol, it is crucial to note that the methyl group at the 3-position could significantly alter its biological activity.

Given the lack of specific pathway information for 4-hydroxy-3-methylbenzyl alcohol, a logical workflow for its initial biological screening is presented below.

Caption: A logical workflow for the biological screening of 4-hydroxy-3-methylbenzyl alcohol.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4-hydroxy-3-methylbenzyl alcohol. While some experimental data is available, further empirical determination of properties such as solubility, pKa, and logP is recommended for more precise applications. The provided experimental protocols offer a standardized approach for these measurements. The synthesis of this compound is achievable through established organic chemistry reactions, and the proposed biological screening workflow provides a roadmap for future research into its potential therapeutic applications. As a molecule with a unique substitution pattern on the aromatic ring, 4-hydroxy-3-methylbenzyl alcohol warrants further investigation to fully elucidate its properties and potential uses in drug development and other scientific disciplines.

References

- 1. p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson’s Disease | MDPI [mdpi.com]

- 3. 4-羟基-3-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. bmse010010 4-hydroxy-3-methoxybenzyl Alcohol at BMRB [bmrb.io]

- 5. chembk.com [chembk.com]

- 6. US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-methylphenol (CAS 18299-15-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-2-methylphenol (CAS 18299-15-5), a versatile chemical intermediate with emerging significance in the synthesis of targeted therapeutic agents. This document details its physicochemical properties, plausible synthetic methodologies, and its role in the development of agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, a key target in metabolic and inflammatory diseases.

Core Properties of this compound

This compound is a solid organic compound.[1] Its core physical and chemical properties are summarized in the table below, providing essential data for laboratory and developmental use.

| Property | Value | Reference |

| CAS Number | 18299-15-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Melting Point | 81-84 °C | [1][4] |

| Boiling Point | 288.8 ± 25.0 °C at 760 mmHg | [1][4] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere (e.g., nitrogen) | [1][4] |

Synonyms: 4-hydroxy-3-methylbenzyl alcohol, 2-Hydroxy-5-hydroxymethyl-toluol.[2]

Synthesis Methodology: An Experimental Protocol

While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible and established method involves the hydroxymethylation of 2-methylphenol (o-cresol). This reaction is analogous to the well-documented hydroxymethylation of other phenols.

Reaction Principle: The synthesis is based on the base-catalyzed reaction of 2-methylphenol with formaldehyde. The phenoxide ion, formed in the presence of a base, is more susceptible to electrophilic attack by formaldehyde at the positions ortho and para to the hydroxyl group. Due to the steric hindrance from the methyl group at position 2, the hydroxymethylation is directed primarily to the para position (position 4).

Experimental Workflow:

Application in Drug Discovery: Intermediate for FFA4/GPR120 Receptor Agonists

The primary documented application of this compound is as a key intermediate in the synthesis of substituted pyrazoles that act as agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4/GPR120 is a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.

Activation of FFA4/GPR120 by long-chain fatty acids triggers a cascade of intracellular signaling events.[1][5] These pathways are crucial for the receptor's physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory actions, and regulation of adipogenesis.[1][5]

GPR120 Signaling Pathways

The activation of GPR120 initiates two primary signaling pathways: a Gq-dependent pathway and a β-arrestin-2-dependent pathway. These pathways lead to distinct cellular responses, highlighting the complexity of GPR120-mediated effects.

1. Gq-Dependent Pathway and GLP-1 Secretion:

This pathway is primarily associated with metabolic regulation. Upon agonist binding, GPR120 couples to the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), which, along with DAG, activates protein kinase C (PKC). This cascade ultimately promotes the secretion of GLP-1 from enteroendocrine L-cells.

2. β-Arrestin-2-Dependent Anti-Inflammatory Pathway:

This pathway is crucial for the anti-inflammatory effects of GPR120 activation. Following agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1). This sequestration inhibits the downstream activation of inflammatory signaling cascades, such as the NF-κB and JNK pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[5]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

This compound is a valuable chemical building block, particularly in the synthesis of novel FFA4/GPR120 receptor agonists. Its straightforward synthesis and defined physicochemical properties make it a reliable intermediate for drug discovery and development programs targeting metabolic and inflammatory diseases. A thorough understanding of the GPR120 signaling pathways provides the necessary context for the rational design of new therapeutics originating from this versatile compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 6. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures and Biological Activities of C8H10O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, synthesis, and biological activities of key isomers of the molecular formula C8H10O2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of key biological pathways to facilitate understanding and further research.

Introduction to C8H10O2 Isomers

The molecular formula C8H10O2 represents a variety of aromatic compounds with diverse chemical structures and biological functions. These isomers, which include substituted phenols, benzyl alcohols, and their derivatives, have garnered significant interest in medicinal chemistry and pharmacology due to their wide range of biological activities. These activities include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, making them promising candidates for the development of new therapeutic agents. This guide will focus on several prominent isomers, providing in-depth information on their chemical and biological characteristics.

Key Isomers of C8H10O2: A Detailed Analysis

This section provides a detailed examination of four key isomers of C8H10O2: Vanillyl Alcohol, Tyrosol, 2,4-Dimethylphenol, and 3,4-Dimethoxybenzyl Alcohol.

Vanillyl Alcohol

Vanillyl alcohol, or 4-hydroxy-3-methoxybenzyl alcohol, is a naturally occurring compound found in vanilla. It is recognized for its pleasant aroma and is also investigated for its therapeutic potential.

Table 1: Physicochemical Properties of Vanillyl Alcohol

| Property | Value | Reference |

| Melting Point | 115 °C | [1] |

| Boiling Point | 296.8 °C | |

| Water Solubility | Soluble | |

| Appearance | White to off-white crystalline powder |

Experimental Protocol: Synthesis of Vanillyl Alcohol from Vanillin

This protocol describes the reduction of vanillin to vanillyl alcohol using sodium borohydride.

-

Materials: Vanillin, Ethanol, Sodium borohydride (NaBH4), 1 M Sodium hydroxide (NaOH), 6 M Hydrochloric acid (HCl), Ice-water bath, Round-bottom flask, Stir bar, Magnetic stir plate, Filtration apparatus.

-

Procedure:

-

Dissolve 2.0 g of vanillin in 15 mL of 95% ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice-water bath.

-

In a separate beaker, dissolve 0.5 g of NaBH4 in 5 mL of 1 M NaOH.

-

Slowly add the NaBH4 solution dropwise to the stirred vanillin solution over a period of 15 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Re-cool the flask in the ice bath and slowly add 6 M HCl dropwise to neutralize the excess NaBH4 and quench the reaction. Continue addition until the effervescence ceases.

-

Add 20 mL of water to the mixture to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude product from hot water to obtain pure vanillyl alcohol.

-

Biological Activity: Neuroprotection

Vanillyl alcohol has demonstrated significant neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of key apoptotic proteins. Specifically, it can increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bax/Bcl-2 ratio) and inhibit the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in the apoptotic cascade.[2]

Signaling Pathway: Modulation of Apoptotic Pathway

The neuroprotective effects of vanillyl alcohol are mediated through its influence on the intrinsic apoptotic pathway. By upregulating Bcl-2 and downregulating Bax, it stabilizes the mitochondrial membrane and prevents the release of cytochrome c, thereby inhibiting the activation of caspases and subsequent cell death.

Tyrosol

Tyrosol, or 4-hydroxyphenethyl alcohol, is a phenylethanoid found in olive oil and wine. It is well-known for its potent antioxidant and anti-inflammatory properties.

Table 2: Physicochemical Properties of Tyrosol

| Property | Value | Reference |

| Melting Point | 91-92 °C | [3] |

| Boiling Point | 158 °C at 4 Torr | [3] |

| Water Solubility | 5.3 g/L | |

| Appearance | White to off-white solid |

Experimental Protocol: Synthesis of Tyrosol

Several synthetic routes to tyrosol have been reported. One common method involves the reduction of 4-hydroxyphenylacetic acid.

-

Materials: 4-Hydroxyphenylacetic acid, Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3-THF), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium sulfate (Na2SO4), Rotary evaporator, Separation funnel.

-

Procedure (using BH3-THF):

-

To a stirred solution of 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add BH3-THF complex (1 M in THF, 20 mL, 20 mmol) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol (10 mL), followed by 1 M HCl (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford pure tyrosol.

-

Biological Activity: Antioxidant and Anti-inflammatory Effects

Tyrosol is a powerful antioxidant that can scavenge free radicals and protect cells from oxidative damage.[4] Its anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Signaling Pathways: Nrf2/HO-1, PI3K/Akt, MAPK, and NF-κB

Tyrosol exerts its biological effects by modulating several interconnected signaling pathways:

-

Nrf2/HO-1 Pathway: Tyrosol activates the transcription factor Nrf2, which translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by tyrosol promotes cell survival and has cardioprotective effects.[5]

-

MAPK Pathway: Tyrosol can inhibit the phosphorylation of MAPKs (p38, ERK, and JNK), thereby suppressing the production of pro-inflammatory cytokines.[1]

-

NF-κB Pathway: Tyrosol can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation.[6]

2,4-Dimethylphenol

2,4-Dimethylphenol, also known as 2,4-xylenol, is a constituent of coal tar and is used as a disinfectant and in the synthesis of antioxidants and other chemicals.

Table 3: Physicochemical Properties of 2,4-Dimethylphenol

| Property | Value | Reference |

| Melting Point | 22-23 °C | [7] |

| Boiling Point | 211-212 °C | [7] |

| Water Solubility | 5.2 g/L | |

| Appearance | Colorless to yellowish crystalline solid or liquid |

Experimental Protocol: Synthesis of 2,4-Dimethylphenol from m-Xylene

This industrial process involves the sulfonation of m-xylene followed by alkali fusion.

-

Materials: m-Xylene, Concentrated sulfuric acid, Sodium sulfite, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

Sulfonation: React m-xylene with concentrated sulfuric acid to produce m-xylene-4-sulfonic acid.

-

Neutralization and Sulfite Treatment: Neutralize the sulfonic acid with a base and then treat with sodium sulfite to form the sodium sulfonate salt.

-

Alkali Fusion: Fuse the sodium m-xylene-4-sulfonate with sodium hydroxide at high temperatures (around 300-350 °C).

-

Acidification: Dissolve the fused mass in water and acidify with hydrochloric acid to precipitate 2,4-dimethylphenol.

-

Purification: The crude product can be purified by distillation or recrystallization.

-

Biological Activity

2,4-Dimethylphenol is recognized for its disinfectant and fungicide properties.[8] It is also known to be a skin and eye irritant and can be toxic if ingested in high amounts.[9] Its biological mechanism of action as a disinfectant involves the disruption of microbial cell membranes and inactivation of essential enzymes.

3,4-Dimethoxybenzyl Alcohol

3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a derivative of benzyl alcohol and is used as an intermediate in organic synthesis.

Table 4: Physicochemical Properties of 3,4-Dimethoxybenzyl Alcohol

| Property | Value | Reference |

| Melting Point | 42-45 °C | |

| Boiling Point | 297 °C | |

| Water Solubility | Slightly soluble | |

| Appearance | White to light yellow crystalline solid |

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzyl Alcohol from Veratraldehyde

This synthesis involves the reduction of veratraldehyde.

-

Materials: Veratraldehyde (3,4-dimethoxybenzaldehyde), Sodium borohydride (NaBH4), Methanol, Water, Diethyl ether, Rotary evaporator.

-

Procedure:

-

Dissolve 1.66 g (10 mmol) of veratraldehyde in 50 mL of methanol in a round-bottom flask.

-

Add 0.38 g (10 mmol) of NaBH4 in small portions to the stirred solution at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 50 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3,4-dimethoxybenzyl alcohol.

-

Biological Activity

The biological activities of 3,4-dimethoxybenzyl alcohol are less extensively studied compared to other isomers. However, some studies suggest it may possess antioxidant and anti-inflammatory properties. Further research is needed to fully elucidate its pharmacological potential and mechanisms of action.

Spectroscopic Data

This section provides a summary of the key spectroscopic data for the discussed isomers.

Table 5: Summary of Spectroscopic Data

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| Vanillyl Alcohol | Aromatic protons (6.7-6.9), -CH2- (4.4), -OCH3 (3.8), -OH (phenolic and alcoholic) | Aromatic carbons (110-148), -CH2- (65), -OCH3 (56) | ~3400 (br, O-H), ~2930 (C-H), ~1600, 1515 (C=C, aromatic), ~1270 (C-O) |

| Tyrosol | Aromatic protons (6.7, 7.0), -CH2CH2- (2.7, 3.7), -OH (phenolic and alcoholic) | Aromatic carbons (115-154), -CH2- (38, 63) | ~3350 (br, O-H), ~2930 (C-H), ~1610, 1515 (C=C, aromatic), ~1230 (C-O) |

| 2,4-Dimethylphenol | Aromatic protons (6.6-6.9), -CH3 (2.1, 2.2), -OH | Aromatic carbons (115-151), -CH3 (15, 20) | ~3300 (br, O-H), ~2920 (C-H), ~1615, 1500 (C=C, aromatic), ~1220 (C-O) |

| 3,4-Dimethoxybenzyl Alcohol | Aromatic protons (6.8-6.9), -CH2- (4.5), -OCH3 (3.8), -OH | Aromatic carbons (110-149), -CH2- (65), -OCH3 (56) | ~3400 (br, O-H), ~2950 (C-H), ~1590, 1510 (C=C, aromatic), ~1260 (C-O) |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.

Conclusion

The isomers of C8H10O2 represent a diverse group of compounds with significant potential in drug discovery and development. This guide has provided a detailed overview of the chemical structures, properties, synthesis, and biological activities of four key isomers: vanillyl alcohol, tyrosol, 2,4-dimethylphenol, and 3,4-dimethoxybenzyl alcohol. The presented data, experimental protocols, and pathway diagrams offer a solid foundation for further research into the therapeutic applications of these and other related compounds. Continued investigation into the mechanisms of action and structure-activity relationships of C8H10O2 isomers is crucial for unlocking their full therapeutic potential.

References

- 1. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Hydroxytyrosol Inhibits LPS-Induced Neuroinflammatory Responses via Suppression of TLR-4-Mediated NF-κB P65 Activation and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxytyrosol Protects against Myocardial Ischemia/Reperfusion Injury through a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-二甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-dimethylphenol [sitem.herts.ac.uk]

- 9. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-methylbenzyl Alcohol: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylbenzyl alcohol (also known as 2-(hydroxymethyl)-4-methylphenol), a phenolic compound of interest in medicinal chemistry and materials science. This document delves into its chemical and physical characteristics, provides detailed synthetic protocols, and explores its spectroscopic profile. Furthermore, it elucidates its potential biological activities, drawing from research on structurally related compounds, with a particular focus on its neuroprotective and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction

2-Hydroxy-5-methylbenzyl alcohol, a derivative of p-cresol, belongs to the class of hydroxybenzyl alcohols. These compounds are characterized by a benzene ring substituted with both a hydroxyl and a hydroxymethyl group. The presence of these functional groups imparts a unique combination of chemical reactivity and potential for biological interactions, making them valuable building blocks in organic synthesis and key pharmacophores in drug design. While extensive research has been conducted on related phenolic compounds, this guide focuses specifically on the ortho-hydroxymethyl derivative of p-cresol, providing a consolidated repository of its known attributes and potential applications.

The strategic placement of the hydroxyl and hydroxymethyl groups on the aromatic ring influences the molecule's electronic properties, hydrogen bonding capabilities, and overall reactivity. This, in turn, dictates its interaction with biological targets and its utility as a precursor in the synthesis of more complex molecules. This guide will explore these facets in detail, providing a robust framework for its application in a research and development setting.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 2-Hydroxy-5-methylbenzyl alcohol is paramount for its effective use in experimental settings. These properties influence its solubility, stability, and reactivity.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(Hydroxymethyl)-4-methylphenol | [1][2] |

| Synonyms | 2-Hydroxy-5-methylbenzyl alcohol, Homosaligenin, o-Methylol-p-cresol | [1][2] |

| CAS Number | 4383-07-7 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Appearance | Brown powder | [3][4] |

| Melting Point | 105 °C | [3] |

| pKa | 10.15 (at 25 °C) | [4][5] |

| Solubility | Soluble in alcohols and other organic solvents. Limited solubility in water. |

Synthesis of 2-Hydroxy-5-methylbenzyl Alcohol

The synthesis of 2-Hydroxy-5-methylbenzyl alcohol can be approached through several routes. The most direct and industrially relevant method involves the hydroxymethylation of p-cresol using formaldehyde in the presence of a base. An alternative laboratory-scale synthesis involves the reduction of the corresponding aldehyde.

Synthesis via Hydroxymethylation of p-Cresol

This method provides a direct route to 2-Hydroxy-5-methylbenzyl alcohol from a readily available starting material. The reaction conditions can be optimized to favor the formation of the mono-hydroxymethylated product.

Reaction Scheme:

Figure 1: Synthesis of 2-Hydroxy-5-methylbenzyl alcohol from p-cresol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (1-2 equivalents).[1]

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 1.1-1.5 equivalents) dropwise at room temperature.[1]

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

The use of a base (NaOH) is crucial as it deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by formaldehyde.

-

Controlling the stoichiometry of formaldehyde is important to minimize the formation of di-hydroxymethylated and polymeric byproducts.

-

The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting unwanted side reactions.

Synthesis via Reduction of 2-Hydroxy-5-methylbenzaldehyde

This method is a reliable laboratory-scale synthesis, particularly if the corresponding aldehyde is commercially available or easily synthesized.

Reaction Scheme:

Figure 2: Reduction of 2-Hydroxy-5-methylbenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 2-Hydroxy-5-methylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise with stirring.

-

Reaction: Allow the reaction to proceed at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the phenolic hydroxyl group.

-

The reaction is performed at a low temperature to control the rate of reaction and prevent potential side reactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Hydroxy-5-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.7 | m | 3H | Aromatic protons |

| ~4.9 (broad s) | s | 1H | Phenolic OH |

| 4.68 | s | 2H | -CH₂OH |

| ~2.5 (broad s) | s | 1H | -CH₂OH |

| 2.29 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-OH (aromatic) |

| ~130 | C-CH₃ (aromatic) |

| ~129, ~128, ~116 | Aromatic CH |

| ~124 | C-CH₂OH (aromatic) |

| ~65 | -CH₂OH |

| ~20 | -CH₃ |

Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the two hydroxyl protons (phenolic and alcoholic), which may be broad and exchangeable with D₂O. The ¹³C NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-5-methylbenzyl alcohol will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3600-3200 (broad) | O-H stretching (phenolic and alcoholic) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1600, 1500, 1450 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching |

Interpretation: The broad O-H stretching band is a hallmark of alcohols and phenols, indicating hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches, along with aromatic C=C and C-O stretching vibrations, confirms the key structural features of the molecule.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-Hydroxy-5-methylbenzyl alcohol is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion | Interpretation |

| 138 | [C₈H₁₀O₂]⁺ | Molecular ion (M⁺) |

| 121 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 120 | [M - H₂O]⁺ | Loss of a water molecule (dehydration) |

| 107 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Fragmentation Pathway:

Figure 3: Predicted mass fragmentation pathway.

Interpretation: The fragmentation pattern is characteristic of a benzyl alcohol derivative. The loss of water is a common fragmentation pathway for alcohols. The formation of the tropylium ion is a characteristic fragmentation for compounds containing a benzyl group.[6][7]

Biological Activities and Potential Applications

While direct studies on 2-Hydroxy-5-methylbenzyl alcohol are limited, the biological activities of related phenolic compounds provide strong indications of its potential therapeutic applications.

Neuroprotective Effects and the Nrf2 Signaling Pathway

Phenolic compounds are well-known for their antioxidant properties and their ability to modulate cellular signaling pathways involved in the response to oxidative stress.[1][8] A key pathway in this regard is the Keap1-Nrf2 pathway.[1][8]

The Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[1][8]

Figure 4: Proposed activation of the Nrf2 signaling pathway by 2-Hydroxy-5-methylbenzyl alcohol.

Studies on the related compound, p-hydroxybenzyl alcohol, have demonstrated its ability to protect against cerebral ischemia by activating the Nrf2 pathway.[9][10] This suggests that 2-Hydroxy-5-methylbenzyl alcohol, as a phenolic compound, may also possess neuroprotective properties through a similar mechanism. By upregulating the expression of antioxidant enzymes, it could help mitigate the damaging effects of oxidative stress in neurodegenerative diseases.

Antimicrobial Activity

Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[11][12][13] The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[14] The presence of both a hydroxyl and a hydroxymethyl group on the aromatic ring of 2-Hydroxy-5-methylbenzyl alcohol may contribute to its antimicrobial efficacy. Further studies are warranted to evaluate its specific spectrum of activity against various bacterial and fungal strains.

Workflow for Antimicrobial Evaluation:

Figure 5: Workflow for evaluating the antimicrobial activity.

Toxicology and Safety

The toxicological profile of 2-Hydroxy-5-methylbenzyl alcohol has not been extensively studied. However, data from related compounds, such as benzyl alcohol, can provide some initial insights. Benzyl alcohol is generally considered to have low acute toxicity.[8][15] However, at high concentrations, it can cause skin and eye irritation.[12] A quantitative structure-activity relationship (QSAR) analysis of benzyl alcohols suggests that their toxicity can be related to hydrophobicity and the potential for radical formation.[16] As with any chemical compound, appropriate safety precautions should be taken when handling 2-Hydroxy-5-methylbenzyl alcohol in a laboratory setting. A comprehensive toxicological evaluation would be necessary before its consideration for any in vivo applications.

Conclusion

2-Hydroxy-5-methylbenzyl alcohol is a versatile phenolic compound with significant potential in drug discovery and materials science. Its synthesis is achievable through straightforward chemical transformations, and its structure can be readily confirmed by standard spectroscopic techniques. Based on the known biological activities of related compounds, 2-Hydroxy-5-methylbenzyl alcohol is a promising candidate for further investigation, particularly for its potential neuroprotective effects mediated through the Nrf2 signaling pathway and its antimicrobial properties. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. 4-(Hydroxymethyl)-2-methylphenol | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Methylbenzyl alcohol | C8H10O | CID 6994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fragrance material review on benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 16. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Hydroxymethylated Phenols

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the systematic screening of hydroxymethylated phenols. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, establishing a self-validating workflow that ensures data integrity and accelerates the identification of promising therapeutic candidates. Our approach is structured as a multi-tiered screening cascade, a field-proven strategy that efficiently filters compounds from broad primary evaluation to focused mechanistic investigation.

Introduction: The Therapeutic Potential of Hydroxymethylated Phenols

Hydroxymethylated phenols represent a compelling class of aromatic compounds characterized by the presence of one or more hydroxymethyl (–CH₂OH) groups attached to a phenolic backbone. This structural motif imparts unique physicochemical properties that can enhance biological activity, making them attractive candidates for drug discovery. Phenolic compounds, in general, are widely recognized for their therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] The strategic introduction of hydroxymethyl groups can modulate this activity, potentially improving potency, selectivity, and pharmacokinetic profiles.

The journey from a novel compound to a viable drug lead is contingent upon a rigorous and logically structured screening process. This guide outlines such a process, designed to comprehensively evaluate the biological potential of hydroxymethylated phenols.

The Screening Cascade: A Strategic Workflow

A hierarchical screening cascade is the most efficient methodology for evaluating a library of novel compounds. This approach begins with broad, high-throughput assays to identify general activity and potential liabilities (like cytotoxicity), followed by more specific and complex assays to elucidate mechanisms of action for the most promising "hits." This ensures that resources are focused on candidates with the highest potential for success.

References

- 1. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 4-(Hydroxymethyl)-2-methylphenol: A Molecule of Latent Promise

Abstract

This technical guide provides a comprehensive exploration of 4-(hydroxymethyl)-2-methylphenol, a substituted phenolic compound with a largely uninvestigated therapeutic profile. While direct biological data remains scarce, its structural analogy to well-characterized phenolic compounds suggests a high potential for a range of therapeutic applications. This document synthesizes the available chemical data, proposes metabolic pathways based on enzymatic activities observed with structural isomers, and extrapolates potential therapeutic applications from a broad base of literature on related phenolic structures. Detailed hypothetical protocols for initial biological evaluation are provided to catalyze further research into this promising molecule. This guide is intended for researchers, scientists, and drug development professionals interested in the untapped potential of novel phenolic compounds.

Introduction: Unveiling a Candidate Molecule

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, a simple derivative of o-cresol, presents a compelling yet under-investigated scaffold. Its structure, featuring a phenolic hydroxyl group, a methyl group, and a hydroxymethyl group, offers a unique combination of electronic and steric properties that may translate into significant therapeutic efficacy.

This guide moves beyond the limited direct data to construct a predictive framework for the therapeutic potential of this compound. By examining its chemical properties, plausible synthetic routes, and the established biological roles of its structural relatives, we aim to provide a foundational document that illuminates a path for future research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The properties of this compound, as cataloged in public databases, are summarized below.[4]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₁₀O₂ | [4] |

| Molecular Weight | 138.16 g/mol | [4] |

| CAS Number | 18299-15-5 | [4] |

| Appearance | Predicted to be a solid at room temperature | |

| XLogP3 | 1.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Manufacturing

While specific industrial synthesis routes for this compound are not widely published, a plausible and efficient laboratory-scale synthesis can be designed based on established hydroxymethylation reactions of phenols. The proposed method involves the base-catalyzed reaction of 2-methylphenol (o-cresol) with formaldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 mole equivalent of 2-methylphenol in an aqueous solution of sodium hydroxide (1.1 mole equivalents).

-

Addition of Formaldehyde: To the stirred solution, slowly add 1.2 mole equivalents of a 37% aqueous formaldehyde solution.

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, neutralize it with dilute hydrochloric acid until the product precipitates.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Predicted Metabolism and Pharmacokinetics

Direct metabolic studies on this compound are not available. However, insights can be drawn from the metabolism of its parent compound, 4-methylphenol (p-cresol). In human liver microsomes, p-cresol undergoes oxidation of the methyl group to form 4-hydroxybenzyl alcohol, which is then further oxidized to 4-hydroxybenzaldehyde.[5] This metabolic transformation is mediated by cytochrome P450 enzymes.[5]

It is highly probable that this compound, being a primary alcohol, will follow a similar oxidative pathway. The hydroxymethyl group is susceptible to oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to yield the corresponding aldehyde and then the carboxylic acid (4-hydroxy-3-methylbenzoic acid). This metabolite would then likely undergo conjugation (e.g., glucuronidation or sulfation) for excretion.

Predicted Metabolic Pathway

Caption: Predicted oxidative metabolism of this compound.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from the well-documented activities of other phenolic compounds. The key structural features—the phenolic hydroxyl group and the nature of the ring substituents—are critical determinants of biological activity.

Antioxidant Activity

The phenolic hydroxyl group is a classic hallmark of antioxidant activity. Compounds like butylated hydroxytoluene (BHT), a synthetic phenol, are widely used as antioxidants.[6] The mechanism involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. It is plausible that this compound shares this radical-scavenging capability. The electron-donating nature of the methyl and hydroxymethyl groups may further enhance this activity by stabilizing the resulting phenoxyl radical.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Several phenolic compounds have demonstrated potent anti-inflammatory effects. For instance, 2-methoxy-4-vinylphenol has been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) in macrophages.[3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often through the modulation of major inflammatory signaling pathways such as NF-κB and MAPKs.[3] Combinations of phenolic antioxidants like BHT and BHA have also been shown to exert synergistic anti-inflammatory effects.[1] Given its structure, this compound is a candidate for investigation as an inhibitor of these inflammatory pathways.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of inflammatory pathways by the compound.

Antimicrobial Properties

The antimicrobial activity of phenols is well-established. Structural modifications can significantly enhance potency and spectrum. For example, the chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] The ability of phenolic compounds to disrupt microbial cell membranes and inhibit essential enzymes makes them attractive antimicrobial agents. The specific combination of substituents on this compound may confer activity against a range of bacterial and fungal pathogens.

Challenges and Future Directions

The therapeutic potential of this compound is, at present, largely theoretical. A systematic and rigorous evaluation is required to translate this potential into tangible applications. The critical next steps include:

-

In Vitro Screening: Comprehensive screening to quantify its antioxidant, anti-inflammatory, and antimicrobial activities using established assays.

-

Cytotoxicity Assessment: Determining the compound's toxicity profile in various cell lines to establish a potential therapeutic window.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

-

Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be employed to synthesize derivatives with improved potency and drug-like properties.

Experimental Protocols

To facilitate the initial investigation of this compound, the following standard protocols are provided.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in methanol (e.g., 10 mM) and create a series of dilutions (e.g., 1, 10, 50, 100, 500 µM).

-

Use ascorbic acid or BHT as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

MTT Assay (Cell Viability/Cytotoxicity)

-

Cell Culture:

-

Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in the cell culture medium.

-

Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate for 24-48 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

-

References

- 1. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphenolic Profiling, Quantitative Assessment and Biological Activities of Tunisian Native Mentha rotundifolia (L.) Huds. [mdpi.com]

- 4. This compound | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Hydroxymethyl)-2-methylphenol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(Hydroxymethyl)-2-methylphenol

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The narrative emphasizes the causality behind safety measures, providing a framework for a self-validating culture of safety.

Chemical Identity and Physicochemical Properties

This compound, a substituted cresol, is a bifunctional organic compound featuring both a phenolic hydroxyl group and a primary alcohol (hydroxymethyl) group.[1] This structure makes it a versatile intermediate in organic synthesis.[2] Understanding its physical properties is the first step in a thorough risk assessment.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonym(s) | 4-Hydroxy-3-methylbenzyl alcohol | [1][3] |

| CAS Number | 18299-15-5 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1][3] |

| Molecular Weight | 138.16 g/mol | [1][3] |

| Appearance | Colorless crystals or solid | [4] |

| Melting Point | Close to room temperature, typical for cresols |[4] |

Note: Data for some specific properties of this exact isomer are limited; properties of related cresol compounds are used for context.

Hazard Identification and Toxicological Profile

GHS Hazard Classification (Probable)

The following classification is synthesized from safety data sheets (SDS) of structurally similar compounds, such as 4-(hydroxymethyl)phenol and other substituted phenols.[6]

Table 2: Probable GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7][8] |

The primary hazards stem from the phenolic group. Phenol and its derivatives are corrosive and can be rapidly absorbed through the skin, leading to systemic effects on the kidneys, liver, and central nervous system.[4][5] Furthermore, like many fine organic powders, the dust may form explosive mixtures with air if dispersed in sufficient concentration.

Risk Assessment and Control Measures

A dynamic risk assessment is mandatory before any work with this compound begins. The following workflow provides a logical framework for this process.

Caption: Risk Assessment Workflow for Chemical Handling.

Engineering Controls

The primary engineering control is to minimize inhalation exposure and contain potential spills.

-

Chemical Fume Hood: All weighing and handling of the solid, as well as any work with its solutions, must be conducted inside a certified chemical fume hood.[9][10] This is critical to prevent inhalation of airborne particulates and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of phenolic compounds.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Specification | Rationale and Best Practices |

|---|---|---|

| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | Phenols can penetrate some glove materials. Use proper removal technique to avoid skin contact. Inspect gloves before use and replace immediately if contaminated or damaged.[11] |

| Eyes/Face | Safety goggles or safety glasses with side shields. A face shield is required when there is a splash hazard. | Provides protection against dust particles and splashes. Standard safety glasses are insufficient.[12] |

| Body | A flame-retardant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | Required if engineering controls are insufficient or during a large-scale spill cleanup where dust or vapor generation is likely.[12] |

Safe Handling Protocols

Adherence to a strict protocol minimizes the risk of exposure.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances. Handle with care to avoid generating dust.

-

Solution Preparation: Add the solid slowly to the solvent with stirring. Be aware of potential exothermic reactions.

-

Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is suspected.[6]

-

Prohibition: Do not eat, drink, or smoke in the laboratory area.[6][11]

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

First-Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[13] For phenol-specific exposures, after an initial water flush, gently wipe the area with gauze soaked in polyethylene glycol 300 or 400 (PEG-300/400) if available.[5] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[7][8] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting.[9][12] Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Spill Response

For a minor spill of the solid compound:

-

Alert personnel in the immediate area and restrict access.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] Do NOT use air hoses for cleaning.[6]

-

Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a clearly labeled, sealable container for hazardous waste.[6]

-

Decontaminate the spill area with an appropriate cleaning solution.

-

For major spills, evacuate the area and contact emergency services.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][10]

-

Specific Hazards: The compound is combustible. During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated.[7][12] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][9]

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Conditions for Safe Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep away from sources of ignition, heat, and direct sunlight.[9]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[9][12]

-

Store in a locked cabinet or an area accessible only to qualified personnel.[6][9]

Waste Disposal

-

Dispose of this compound and its containers as hazardous waste.

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6] Do not allow the product to enter drains or waterways.[11]

References

- 1. This compound | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Hydroxymethyl)-3-methylphenol Research Chemical [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Cresol - Wikipedia [en.wikipedia.org]

- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. fishersci.com [fishersci.com]

- 13. henryschein.ca [henryschein.ca]

A Technical Guide to the Solubility of 4-(Hydroxymethyl)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction